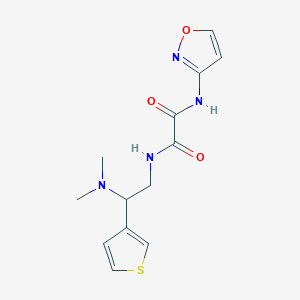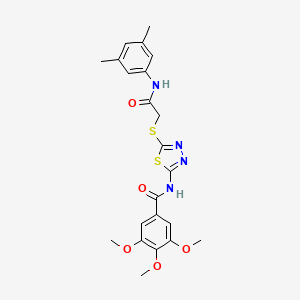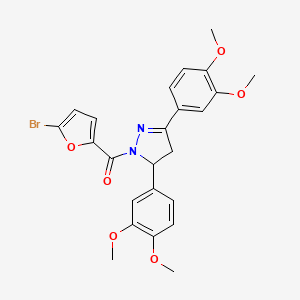![molecular formula C21H19N3O2S2 B2434948 3,4-diméthyl-N-(2-méthyl-4-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzènesulfonamide CAS No. 896679-38-2](/img/structure/B2434948.png)
3,4-diméthyl-N-(2-méthyl-4-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, des chercheurs ont synthétisé une série d'arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique. Parmi ces composés, l'un a démontré des effets puissants contre les cellules cancéreuses de la prostate . Des études plus approfondies pourraient explorer le mécanisme d'action du composé et son potentiel en thérapie anticancéreuse.
Propriétés Antimicrobiennes
Les thiazoles présentent une activité antimicrobienne. Le composé 4, qui contient une fraction 3,4-diméthoxyphényle en position quatre du cycle thiazole, a montré une forte activité inhibitrice contre la croissance microbienne (MIC = 1,4 µM). Cette puissance rivalise avec celle du médicament standard, la vancomycine . L'investigation du mode d'action du composé et de son spectre d'activité pourrait fournir des informations précieuses pour le développement de médicaments.
Effets Anti-Inflammatoires et Analgésiques
Certains dérivés de thiazoles ont démontré des propriétés anti-inflammatoires et analgésiques. Par exemple, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont présenté ces effets, ainsi que de faibles indices ulcérogènes . La compréhension de leurs mécanismes d'action pourrait guider le développement de médicaments anti-inflammatoires plus sûrs.
Autres Applications Potentielles
Au-delà des domaines mentionnés, les thiazoles sont également pertinents dans la conception de médicaments, notamment les agents antirétroviraux (par exemple, Ritonavir), antifongiques (par exemple, Abafungin) et antinéoplasiques (par exemple, Bleomycine et Tiazofurine) . De plus, les thiazoles se trouvent dans la vitamine B1 (thiamine), qui joue un rôle crucial dans le métabolisme énergétique et le fonctionnement du système nerveux .
Mécanisme D'action
Target of Action
The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation. This makes it an important target in cancer research .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the Lys802 residue in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation . By inhibiting PI3Kα, the compound disrupts this pathway, potentially leading to reduced cell survival and proliferation .
Pharmacokinetics
The solubility of related thiazole compounds in water, alcohol, and ether may suggest good bioavailability.
Result of Action
The inhibition of PI3Kα by the compound disrupts the PI3K/AKT/mTOR pathway, potentially leading to reduced cell survival and proliferation . This suggests that the compound could have potential antitumor or cytotoxic effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solubility of related thiazole compounds in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the solvent environment.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide in animal models have not been reported yet. Studies on thiazole derivatives have shown that these compounds can have varying effects at different dosages .
Metabolic Pathways
Thiazole derivatives have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-6-8-17(12-14(13)2)28(25,26)24-18-9-7-16(11-15(18)3)20-23-19-5-4-10-22-21(19)27-20/h4-12,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZVFLUVUIBIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2434867.png)
![2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2434870.png)

![N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2434872.png)


![5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2434876.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)
![(2Z)-2-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2434881.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)
![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)
